molecular formula C12H12N2 B15297052 2-Methyl-4-(pyridin-4-yl)aniline

2-Methyl-4-(pyridin-4-yl)aniline

Cat. No.: B15297052
M. Wt: 184.24 g/mol
InChI Key: UEXVFKQHJOQBHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(pyridin-4-yl)aniline is an organic compound with the molecular formula C12H12N2 It features a pyridine ring substituted at the 4-position with a methyl group and an aniline group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(pyridin-4-yl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(pyridin-4-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or aniline rings.

Common Reagents and Conditions

Common reagents used in these reactions include cupric acetate for C–H amination, palladium catalysts for coupling reactions, and various oxidizing and reducing agents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, C–H amination can yield aminated benzamide derivatives, while oxidation reactions can produce N-oxides .

Scientific Research Applications

2-Methyl-4-(pyridin-4-yl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(pyridin-4-yl)aniline involves its interaction with specific molecular targets and pathways. For example, in anti-inflammatory applications, it may inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of pro-inflammatory mediators . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methyl-4-(pyridin-4-yl)aniline include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

2-methyl-4-pyridin-4-ylaniline

InChI

InChI=1S/C12H12N2/c1-9-8-11(2-3-12(9)13)10-4-6-14-7-5-10/h2-8H,13H2,1H3

InChI Key

UEXVFKQHJOQBHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=NC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.